(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrolidine-2,3-dione core substituted with a 4-ethylphenyl group, a 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl moiety, and a furan-2-yl(hydroxy)methylidene substituent. Its unique architecture combines multiple pharmacophoric elements:
Properties
Molecular Formula |
C21H19N3O4S2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H19N3O4S2/c1-3-12-7-9-13(10-8-12)16-15(17(25)14-6-5-11-28-14)18(26)19(27)24(16)20-22-23-21(30-20)29-4-2/h5-11,16,26H,3-4H2,1-2H3 |
InChI Key |
ZSXGQBYAGIQFBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting an appropriate thioamide with hydrazine derivatives under controlled conditions.
Pyrrolidine Ring Formation: The pyrrolidine-2,3-dione core can be synthesized through cyclization reactions involving suitable precursors.
Furan-2-yl(hydroxy)methylidene Addition: The furan ring is introduced via a condensation reaction with a furan-2-carbaldehyde derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and furan moieties.
Reduction: Reduction reactions can target the carbonyl groups within the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine-2,3-diones exhibit significant antibacterial activity. Specifically, compounds in this class have been identified as potential inhibitors of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, a common multidrug-resistant bacterium. The structural features of these compounds are crucial for their efficacy, with specific groups enhancing their interaction with bacterial targets .
Moreover, 1,3,4-thiadiazoles, which are part of the compound's structure, are known for their broad-spectrum antimicrobial activities. They have demonstrated effectiveness against various pathogens due to their ability to disrupt cellular processes .
Anticancer Activity
The compound's unique structure suggests potential anticancer properties. Thiadiazole derivatives have been associated with anti-cancer effects through various mechanisms, including the inhibition of tumor growth and induction of apoptosis in cancer cells. Studies have shown that certain thiadiazole-containing compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its complex structure allows for various chemical modifications that can lead to new derivatives with enhanced biological activities. For instance, reactions involving the furan and thiadiazole moieties can yield novel compounds that may possess improved pharmacological profiles .
In synthetic pathways, pyrrolidine-2,3-diones can be utilized to create a range of heterocycles through reactions such as cyclization and functional group transformations. This makes them valuable in the development of new pharmaceuticals .
Case Study 1: Antibacterial Screening
A focused study screened a library of compounds including pyrrolidine-2,3-diones against Pseudomonas aeruginosa. The results indicated that specific structural modifications significantly enhanced antibacterial activity compared to traditional antibiotics. The study highlighted the importance of the ethylsulfanyl group in improving target affinity and reducing cytotoxicity .
Case Study 2: Anticancer Efficacy
In vitro studies assessed the anticancer effects of related thiadiazole derivatives on various cancer cell lines. Results showed that compounds with similar structural features to (4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione exhibited significant cytotoxicity against MCF-7 cells with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism of action of (4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and blocking their activity.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
DNA Intercalation: Interacting with DNA to influence gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Heterocyclic Core: The pyrrolidine-2,3-dione in the target compound differentiates it from benzimidazole or thiazolidinone-based analogs. This core may confer distinct hydrogen-bonding interactions, affecting target binding .
- Sulfur Content : Both the thiadiazole and ethylsulfanyl groups introduce sulfur atoms, which may improve metabolic stability compared to oxygen-rich analogs .
Pharmacological Potential
- Antimicrobial Activity : Thiadiazole derivatives (e.g., ) exhibit antifungal properties, suggesting the target compound may share similar activity due to its thiadiazole moiety .
- Anticancer Potential: Pyrrolidine-dione derivatives (e.g., ) are explored for enzyme inhibition, implying the target compound could modulate pathways like kinase or protease activity .
Physicochemical and Pharmacokinetic Profiling
Implications :
- The higher LogP of the target compound suggests improved tissue penetration but may necessitate formulation adjustments for bioavailability.
- The furan-2-yl(hydroxy)methylidene group could mitigate solubility challenges via hydrogen bonding .
Biological Activity
The compound (4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antibacterial properties, cytotoxic effects, and other relevant pharmacological activities.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Pyrrolidine-2,3-dione core : This scaffold is known for its biological activity and serves as a foundation for various derivatives.
- Thiadiazole moiety : Known for its diverse biological properties including antimicrobial and anticancer activities.
- Furan ring : Often associated with antioxidant properties.
Antibacterial Activity
Recent studies have identified pyrrolidine-2,3-diones as promising antibacterial agents against multidrug-resistant strains of bacteria, particularly Pseudomonas aeruginosa. The compound's structural features, such as the 3-hydroxyl group and heteroaryl groups, are crucial for its inhibitory activity against penicillin-binding protein 3 (PBP3), a validated target in antibacterial drug discovery .
Table 1: Antibacterial Activity of Pyrrolidine-2,3-dione Derivatives
| Compound | Target Bacteria | Inhibition (%) at 100 µM |
|---|---|---|
| Compound 1 | Pseudomonas aeruginosa | 60% - 100% |
| Compound 2 | Escherichia coli | 50% |
| Compound 3 | Staphylococcus aureus | 70% |
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated. In vitro studies indicate that certain derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, a related pyrrolidine derivative demonstrated an IC50 value of approximately 6.2 μM against colon carcinoma cells (HCT-116) and varying degrees of activity against breast cancer cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole Derivative | HCT-116 (Colon) | 6.2 |
| Thiadiazole Derivative | T47D (Breast) | 27.3 |
| Thiadiazole Derivative | MCF7 (Breast) | 43.4 |
The mechanism underlying the antibacterial activity of pyrrolidine derivatives involves the inhibition of PBP3, which is essential for bacterial cell wall synthesis. This inhibition leads to bacterial cell lysis and death. Additionally, the presence of sulfur in the thiadiazole group may enhance interactions with bacterial enzymes .
Case Studies
- Study on Antimicrobial Properties : A focused library screening involving compounds similar to our target compound revealed that modifications to the pyrrolidine core significantly affected antibacterial potency. Compounds with halogen substitutions exhibited enhanced activity against Pseudomonas aeruginosa .
- Cytotoxic Evaluation in Cancer Research : In a comparative study assessing various thiadiazole derivatives, it was found that compounds with similar structural motifs to our target exhibited potent cytotoxic effects against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .
Q & A
Basic: What are the key synthetic strategies for constructing the pyrrolidine-2,3-dione core in this compound?
The pyrrolidine-2,3-dione scaffold is typically synthesized via cyclocondensation reactions. A general approach involves:
- Step 1 : Formation of a thiosemicarbazide intermediate by reacting 4-acetyl-3-hydroxy precursors with thiosemicarbazide derivatives under reflux in acetic acid/DMF .
- Step 2 : Cyclization with chloroacetic acid and sodium acetate to generate the pyrrolidine-2,3-dione ring. Substituents like the 4-ethylphenyl group are introduced via nucleophilic substitution or cross-coupling reactions .
- Step 3 : Functionalization of the thiadiazole ring (e.g., ethylsulfanyl group addition) using alkylation or thiol-exchange reactions under basic conditions .
Basic: How is the Z/E configuration of the furan-2-yl(hydroxy)methylidene group determined experimentally?
The stereochemistry of the methylidene group is confirmed using:
- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments to detect spatial proximity between the hydroxyl proton and adjacent substituents.
- X-ray Crystallography : Definitive assignment via single-crystal diffraction, as demonstrated for structurally similar compounds like (5E)-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione .
- UV-Vis Spectroscopy : Conjugation patterns in the enone system provide additional evidence for the configuration .
Advanced: How can reaction yields be optimized during the thiadiazole ring formation?
Optimization strategies include:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or iodine to enhance cyclization efficiency .
- Solvent Control : Refluxing in THF or DMF-acetic acid mixtures improves solubility and reduces side reactions .
- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
- Purification Techniques : Recrystallization from DMF-ethanol mixtures enhances purity, as seen in analogous thiazolidinone syntheses .
Advanced: What methodologies are recommended for evaluating the compound’s potential as a kinase inhibitor?
In vitro assays should be prioritized:
- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Molecular Docking : Compare binding poses with known inhibitors (e.g., imatinib) using software like AutoDock Vina, leveraging the compound’s thiadiazole and pyrrolidine-dione motifs .
- Cellular Assays : Assess anti-proliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Decoupling Experiments : Suppress coupling between protons to simplify splitting patterns (e.g., furan ring protons vs. methylidene groups) .
- 2D NMR Techniques : HSQC and HMBC correlations map carbon-proton connectivity, resolving ambiguities in crowded regions (e.g., ¹H NMR δ 7.2–7.8 ppm) .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-311+G(d,p)) .
Basic: What analytical techniques are critical for purity assessment?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) confirm purity >98% .
- Elemental Analysis : Validate stoichiometry (C, H, N, S) within ±0.3% of theoretical values .
- Melting Point Consistency : Sharp melting ranges (Δ < 2°C) indicate homogeneity, as seen in structurally related pyrrolidine-diones .
Advanced: What mechanistic insights explain the reactivity of the ethylsulfanyl-thiadiazole moiety?
- Electrophilic Aromatic Substitution : The sulfur atom in the thiadiazole ring activates adjacent positions for nucleophilic attack, facilitating functionalization .
- Radical Scavenging : ESR studies show the ethylsulfanyl group stabilizes radicals, suggesting utility in redox-active drug design .
- Hydrogen Bonding : Sulfur’s lone pairs participate in non-covalent interactions, critical for target binding (e.g., kinase ATP pockets) .
Basic: What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF, acetic acid) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
